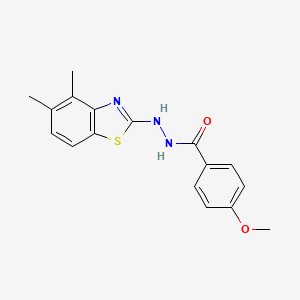

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

CAS No.: 851980-38-6

Cat. No.: VC6943281

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851980-38-6 |

|---|---|

| Molecular Formula | C17H17N3O2S |

| Molecular Weight | 327.4 |

| IUPAC Name | N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |

| Standard InChI | InChI=1S/C17H17N3O2S/c1-10-4-9-14-15(11(10)2)18-17(23-14)20-19-16(21)12-5-7-13(22-3)8-6-12/h4-9H,1-3H3,(H,18,20)(H,19,21) |

| Standard InChI Key | REYRSDUWNGZCAC-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC)C |

Introduction

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a chemical compound that, despite not being extensively documented in the provided search results, shares structural similarities with other benzothiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry and biological research due to their unique structural features, which include a benzothiazole moiety and a hydrazide functional group. The presence of methoxy groups typically enhances solubility and reactivity, making such compounds interesting candidates for further studies.

Biological Activities

Benzothiazole derivatives have been studied for their antimicrobial and anticancer properties. For instance, N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has shown potential in these areas, although detailed mechanisms of action remain under investigation. Given the structural similarities, N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide might also exhibit similar biological activities, but specific studies are needed to confirm this.

Potential Applications

The potential applications of benzothiazole derivatives, including those with hydrazide groups, are diverse and span across medicinal chemistry and biological research. These compounds can serve as scaffolds for developing new drugs targeting various diseases, including infections and cancers.

Data Table: Comparison of Benzothiazole Derivatives

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis methods for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide.

-

Biological Activity Evaluation: Investigating its antimicrobial and anticancer properties through in vitro and in vivo studies.

-

Mechanism of Action: Elucidating how the compound interacts with biological targets to exert its effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume